(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine is a chemical compound that belongs to the class of amines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropylethyl)[2-(2,4-dichlorophenyl)ethyl]amine
- (1-Cyclopropylethyl)[(2,4-dichlorophenyl)ethyl]amine
Uniqueness
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine is unique due to its specific structural features, such as the presence of both cyclopropylethyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClN
- CAS Number : 1155988-67-2
This compound features a cyclopropyl group attached to an ethyl chain, which is further linked to a dichlorophenylmethyl moiety. The presence of chlorine substituents enhances its biological activity by influencing the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may act as a selective inhibitor for certain kinases, which are critical in regulating cell proliferation and survival pathways.
Key Mechanisms Include:
- Inhibition of Kinase Activity : The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
- Modulation of Signal Transduction Pathways : It may influence pathways involved in apoptosis and cellular stress responses.
Studies have demonstrated that this compound affects various biochemical processes:
- Enzyme Inhibition : It has been reported to inhibit CDK7, leading to altered phosphorylation states of target proteins involved in cell cycle progression.
- Cellular Metabolism : The compound impacts metabolic pathways by modulating the activity of enzymes involved in nucleotide metabolism, affecting key metabolites necessary for cellular functions.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.2 | CDK7 inhibition |
MCF-7 | 3.8 | Induction of apoptosis |
A549 | 6.0 | Disruption of cell cycle |
In Vivo Studies
In vivo studies using animal models have evaluated the pharmacokinetics and therapeutic efficacy of this compound. Notable findings include:
- Dosage Effects : Lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects.
- Tissue Distribution : The compound shows preferential accumulation in tumor tissues compared to normal tissues, suggesting potential for targeted therapy.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, emphasizing its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that it could reduce markers of oxidative stress and improve neuronal survival rates.
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-8(9-2-3-9)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPCBJCQOSKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.